molecular formula C11H9NO3S B1449622 Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate CAS No. 892294-34-7

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate

Cat. No.: B1449622
CAS No.: 892294-34-7
M. Wt: 235.26 g/mol
InChI Key: AAJUDRCQRXQXDQ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate: is a chemical compound with the molecular formula C11H9NO3S and a molecular weight of 235.26 g/mol . This compound is characterized by the presence of a quinoline ring substituted with hydroxyl, sulfanyl, and carboxylate groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate typically involves the reaction of 4-hydroxyquinoline-3-carboxylic acid with thiol reagents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and hydroxyl groups can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The quinoline ring structure allows for interactions with DNA and proteins, which may contribute to its biological effects.

Comparison with Similar Compounds

Uniqueness: Methyl 4-hydroxy-2-sulfanylquinoline-3-carboxylate is unique due to the combination of hydroxyl, sulfanyl, and carboxylate groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-hydroxy-2-sulfanylidene-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-11(14)8-9(13)6-4-2-3-5-7(6)12-10(8)16/h2-5H,1H3,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJUDRCQRXQXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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